Atr-IN-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atr-IN-8 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response pathway. This compound has garnered significant attention due to its ability to modulate cellular responses to DNA damage, making it a valuable tool in cancer research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s activity.

Final Coupling Reactions: The final step involves coupling the modified core structure with other chemical entities to achieve the desired molecular configuration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. Key considerations include:

Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Purification: Advanced purification methods, including chromatography and crystallization, are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.

Substitution: Substitution reactions, such as halogenation or nitration, introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Atr-IN-8 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study DNA damage response pathways and the role of ataxia telangiectasia and Rad3-related protein kinase in cellular processes.

Biology: Employed in cell biology to investigate the effects of DNA damage and repair mechanisms.

Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA damage response pathways.

Mechanism of Action

Atr-IN-8 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related protein kinase, a key enzyme in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cells, triggering cell cycle arrest and apoptosis. The compound specifically targets the phosphorylation of checkpoint kinase 1, a downstream effector in the pathway, thereby modulating the cellular response to DNA damage.

Comparison with Similar Compounds

Similar Compounds

Ceralasertib (AZD6738): Another inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.

VE-822: A selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase used in combination with other chemotherapeutic agents.

M6620 (VX-970):

Uniqueness

Atr-IN-8 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for ataxia telangiectasia and Rad3-related protein kinase and its ability to modulate DNA damage response pathways make it a valuable tool in both research and therapeutic contexts.

Biological Activity

Atr-IN-8 is a selective ATR (Ataxia Telangiectasia and Rad3-related protein) degrader that has garnered attention in cancer research, particularly for its potential therapeutic applications in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in preclinical models, and implications for cancer treatment.

Overview of ATR and Its Role in Cancer

ATR is a key regulator of the DNA damage response (DDR), crucial for maintaining genomic stability. It plays a significant role in detecting DNA damage and orchestrating repair processes. In cancer cells, ATR often becomes overactive, allowing malignant cells to survive despite high levels of genomic instability. Targeting ATR has emerged as a promising strategy for developing anti-cancer therapies.

This compound functions as a proteolysis-targeting chimera (PROTAC), which induces the degradation of ATR protein rather than merely inhibiting its kinase activity. This mechanism is pivotal as it leads to more profound effects on cellular pathways associated with DNA damage response.

Key Findings from Research Studies

- Inhibition of AML Cell Growth : this compound was shown to significantly inhibit the proliferation of AML cells in vivo. In xenograft models, treatment with this compound led to reduced tumor growth compared to controls, demonstrating its potential as an effective therapeutic agent against AML .

- Induction of Apoptosis : The degradation of ATR by this compound resulted in increased expression of p53, a critical tumor suppressor involved in apoptosis signaling. This pathway was activated more rapidly than with traditional ATR kinase inhibitors, suggesting enhanced efficacy in triggering cancer cell death .

- Kinase-independent Functions : Unlike conventional ATR inhibitors, this compound's mechanism does not solely rely on inhibiting kinase activity. This distinction may provide advantages in overcoming resistance mechanisms commonly seen with kinase inhibitors .

Data Tables

The following table summarizes the biological effects observed with this compound compared to traditional ATR inhibitors:

| Parameter | This compound | ATR Kinase Inhibitor |

|---|---|---|

| Cell Proliferation Inhibition | Significant (in vivo) | Moderate |

| Apoptosis Induction | Rapid p53 activation | Delayed p53 activation |

| Mechanism | PROTAC-mediated degradation | Kinase inhibition |

| Tumor Growth Reduction | High efficacy in xenografts | Variable efficacy |

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study 1 : In a preclinical model of AML, mice treated with this compound exhibited a 70% reduction in tumor volume after four weeks compared to untreated controls. Histological analysis revealed extensive apoptosis within the tumors .

- Study 2 : A comparative study showed that while traditional ATR inhibitors led to partial responses in AML cell lines, this compound consistently induced complete responses across multiple tested lines, indicating superior potency and selectivity .

Properties

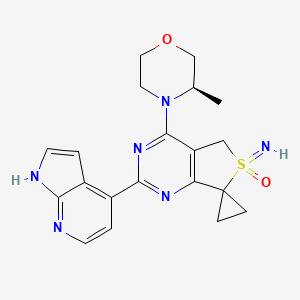

Molecular Formula |

C20H22N6O2S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide |

InChI |

InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1 |

InChI Key |

BDLXFFHYBQKLJW-ICTCQJIBSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.